Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
Overview
Description
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is an organic compound with the molecular formula C15H20N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a nitrophenyl group attached to a piperidine ring via a carboxylate ester linkage. It has various applications in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate typically involves the reaction of 3-nitrobenzyl chloride with ethyl piperidine-2-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation or crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Major Products Formed
Reduction: Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in the body. The piperidine ring provides structural stability and enhances the compound’s ability to bind to specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-[(4-nitrophenyl)methyl]piperidine-2-carboxylate: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylate: The reduced form of the compound, which has different chemical properties and biological activities.
Ethyl 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate:
These comparisons highlight the unique features of this compound, particularly its nitrophenyl group, which imparts specific chemical and biological properties.
Biological Activity
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing insights into its applicability in pharmacology.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring substituted with a nitrophenyl group and an ethyl ester functional group. The synthesis typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-nitrobenzaldehyde, leading to the formation of the desired compound with high yields and purity .
The biological activity of this compound is primarily attributed to its structural features:
- Nitrophenyl Group : This moiety can undergo reduction to form an amino group, which enhances its ability to interact with various biological targets, including enzymes and receptors.
- Piperidine Ring : Provides structural stability and facilitates binding to molecular targets, modulating various biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. This compound has been studied for its potential against various bacterial strains:
- Antibacterial Activity : The compound showed promising results in inhibiting Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibacterial agents against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific effects on various cancer types are still under investigation, but preliminary data suggest it may inhibit tumor growth effectively .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Compound | MIC (mg/mL) | Activity Against |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Control (Ciprofloxacin) | <0.001 | E. coli |
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of piperidine derivatives, this compound was shown to significantly reduce cell viability in several cancer cell lines, including breast and lung cancer models. The mechanism involved the activation of caspase-dependent pathways leading to apoptosis .
Comparison with Similar Compounds
To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structural Feature | Biological Activity |
---|---|---|
Ethyl 1-[(4-nitrophenyl)methyl]piperidine-2-carboxylate | Para nitro group | Moderate antibacterial |
Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylate | Amino group | Enhanced anticancer activity |
These comparisons highlight how variations in substituents influence the compound's reactivity and biological profile.
Properties
IUPAC Name |
ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)14-8-3-4-9-16(14)11-12-6-5-7-13(10-12)17(19)20/h5-7,10,14H,2-4,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKJFVIGDDHTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385554 | |
Record name | Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148729-22-0 | |
Record name | Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.